Spectral multitude and spectral dynamics reflect changing conjugation length in single molecules of oligophenylenevinylenes†

Physical Chemistry Chemical Physics Pub Date: 2012-06-22 DOI: 10.1039/C2CP41509G

Abstract

Single-molecule study of phenylenevinylene oligomers revealed distinct spectral forms due to different conjugation lengths which are determined by torsional defects. Large spectral jumps between different spectral forms were ascribed to torsional flips of a single phenylene ring. These spectral changes reflect the dynamic nature of electron delocalization in oligophenylenevinylenes and enable estimation of the phenylene torsional barriers.

Graphical abstract: Spectral multitude and spectral dynamics reflect changing conjugation length in single molecules of oligophenylenevinylenes
Spectral multitude and spectral dynamics reflect changing conjugation length in single molecules of oligophenylenevinylenes†
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